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molecular formula C11H15BrO3 B8388604 4-Bromo-3,5-dimethoxybenzyl ethyl ether

4-Bromo-3,5-dimethoxybenzyl ethyl ether

Cat. No. B8388604
M. Wt: 275.14 g/mol
InChI Key: PXWZNRDXBGSFFB-UHFFFAOYSA-N
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Patent
US07476758B2

Procedure details

To a mixture of 4-bromo-3,5-dimethoxybenzylalcohol (44.5 g), triethylammonium benzyl chloride (2.05 g) and 20% aqueous sodium hydroxide solution (288 g) was added diethyl sulfate (41.7 g) under ice-cooling, and the mixture was stirred overnight at 25-30° C. After stirring for 1 hour at 70° C., the mixture was cooled and extracted with toluene. The toluene layer was washed with water and saturated aqueous NaCl solution and dried over magnesium sulfate. The solvent was removed in vacuo to yield 4-bromo-3,5-dimethoxybenzyl ethyl ether (49.5 g) as colorless oil.
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
288 g
Type
reactant
Reaction Step One
Name
triethylammonium benzyl chloride
Quantity
2.05 g
Type
catalyst
Reaction Step One
Quantity
41.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[O:12][CH3:13].[OH-].[Na+].S(OCC)(O[CH2:20][CH3:21])(=O)=O>C(Cl)C1C=CC=CC=1.C([NH+](CC)CC)C>[CH2:20]([O:7][CH2:6][C:5]1[CH:8]=[C:9]([O:10][CH3:11])[C:2]([Br:1])=[C:3]([O:12][CH3:13])[CH:4]=1)[CH3:21] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
44.5 g
Type
reactant
Smiles
BrC1=C(C=C(CO)C=C1OC)OC
Name
Quantity
288 g
Type
reactant
Smiles
[OH-].[Na+]
Name
triethylammonium benzyl chloride
Quantity
2.05 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)Cl.C(C)[NH+](CC)CC
Step Two
Name
Quantity
41.7 g
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at 25-30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at 70° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The toluene layer was washed with water and saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OCC1=CC(=C(C(=C1)OC)Br)OC
Measurements
Type Value Analysis
AMOUNT: MASS 49.5 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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